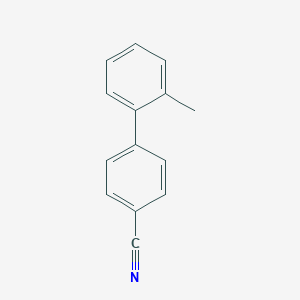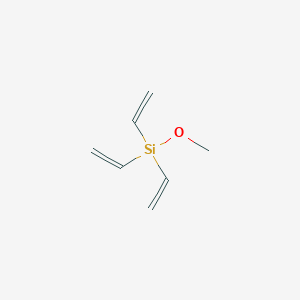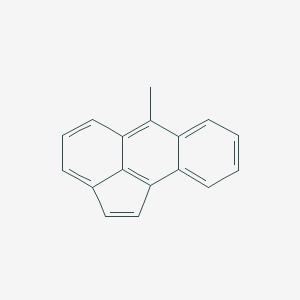
6-Methylaceanthrylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylaceanthrylene is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied due to its unique chemical structure and potential applications in scientific research. This compound is known for its high fluorescence intensity, which makes it a valuable tool for various analytical techniques such as fluorescence spectroscopy and microscopy.
Mécanisme D'action
The mechanism of action of 6-Methylaceanthrylene is not well understood, but it is believed to involve the interaction of the compound with various biomolecules such as proteins, nucleic acids, and lipids. The high fluorescence intensity of this compound allows it to act as a sensitive probe for detecting changes in the local environment of these biomolecules, which can provide valuable insights into their structure and function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Methylaceanthrylene are not well characterized. However, studies have shown that this compound can interact with various biomolecules such as DNA, RNA, and proteins, which can lead to changes in their structure and function. Additionally, the high fluorescence intensity of this compound can cause phototoxicity in certain cell types, which can limit its use in some applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Methylaceanthrylene in lab experiments is its high fluorescence intensity, which allows for sensitive detection of various biomolecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, the limitations of this compound include its potential phototoxicity and limited solubility in aqueous solutions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 6-Methylaceanthrylene. One area of interest is the development of new biosensors based on this compound for detecting various analytes. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields such as drug discovery and diagnostics. Finally, the synthesis and purification of 6-Methylaceanthrylene could be improved to increase its yield and purity, which would make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of 6-Methylaceanthrylene involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-methylanthracene, which is then subjected to Friedel-Crafts acylation to yield 2-methyl-9-(2'-acetyl)phenanthrene. This intermediate is then subjected to a second Friedel-Crafts acylation to yield 6-Methylaceanthrylene. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
6-Methylaceanthrylene has been widely used in scientific research due to its unique chemical properties. One of the most significant applications of this compound is in fluorescence spectroscopy and microscopy. The high fluorescence intensity of 6-Methylaceanthrylene makes it an ideal probe for studying various biological processes such as protein-protein interactions, enzyme kinetics, and DNA binding. Additionally, this compound has been used in the development of biosensors for detecting various analytes such as glucose, cholesterol, and neurotransmitters.
Propriétés
Numéro CAS |
170653-86-8 |
|---|---|
Nom du produit |
6-Methylaceanthrylene |
Formule moléculaire |
C17H12 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
6-methylaceanthrylene |
InChI |
InChI=1S/C17H12/c1-11-13-6-2-3-7-15(13)16-10-9-12-5-4-8-14(11)17(12)16/h2-10H,1H3 |
Clé InChI |
XIHBIKWZKWLRQI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
SMILES canonique |
CC1=C2C=CC=C3C2=C(C=C3)C4=CC=CC=C14 |
Autres numéros CAS |
170653-86-8 |
Synonymes |
6-methylaceanthrylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
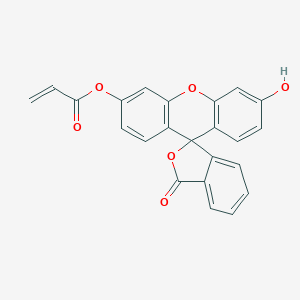
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

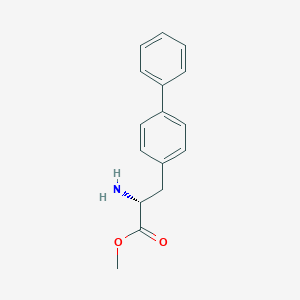
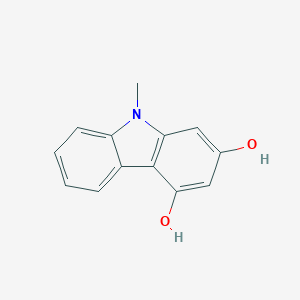
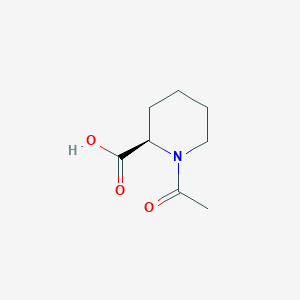
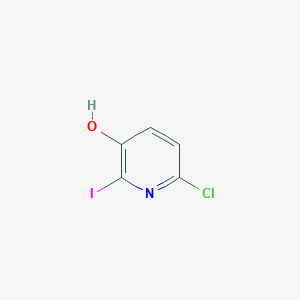
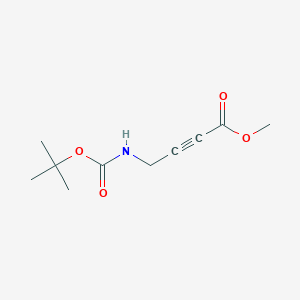
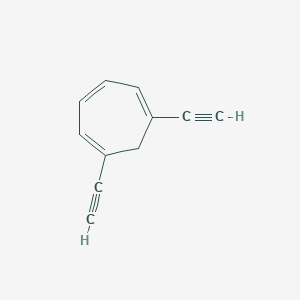
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
